molecular formula C21H18N2S2 B13260430 3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+

3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+

Cat. No.: B13260430
M. Wt: 362.5 g/mol
InChI Key: DYYQDEBAGNBKTG-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+ is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of iodine as a catalyst for the condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable ionic liquids have been developed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+ undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+ involves its interaction with specific molecular targets and pathways. For example, some benzothiazole derivatives inhibit the c-Jun N-terminal kinase (JNK) pathway, leading to neuroprotective effects . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+ is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a tetrahydrothieno[2,3-C]pyridine moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H18N2S2

Molecular Weight

362.5 g/mol

IUPAC Name

2-(6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)-1,3-benzothiazole

InChI

InChI=1S/C21H18N2S2/c1-2-6-15(7-3-1)12-23-11-10-16-17(14-24-20(16)13-23)21-22-18-8-4-5-9-19(18)25-21/h1-9,14H,10-13H2

InChI Key

DYYQDEBAGNBKTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CS2)C3=NC4=CC=CC=C4S3)CC5=CC=CC=C5

Origin of Product

United States

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